N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide
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Overview
Description
N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a benzofuran ring, a piperidine ring, and a cyclopropane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through the cyclization of ortho-hydroxyaryl ketones . The piperidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate piperidine derivative reacts with the benzofuran intermediate . The final step involves the formation of the cyclopropane carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, such as palladium or copper, to facilitate key coupling reactions . Additionally, the use of microwave-assisted synthesis can enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various benzofuran and piperidine derivatives, which can have different biological activities and applications .
Scientific Research Applications
N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperidine ring can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as benzofuran-2-carboxamide and benzofuran-3-carboxamide . These compounds share the benzofuran core structure but differ in their substituents and overall molecular architecture.
Uniqueness
N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its combination of a benzofuran ring, a piperidine ring, and a cyclopropane carboxamide group.
Properties
Molecular Formula |
C19H26N2O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H26N2O2/c22-19(15-4-5-15)20-17-2-1-9-21(13-17)10-7-14-3-6-18-16(12-14)8-11-23-18/h3,6,12,15,17H,1-2,4-5,7-11,13H2,(H,20,22) |
InChI Key |
SQJPGPWNZAYJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCC3)NC(=O)C4CC4 |
Origin of Product |
United States |
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